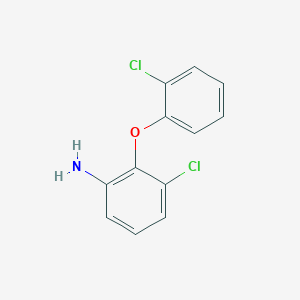

3-Chloro-2-(2-chlorophenoxy)aniline

Description

Contextualizing the Significance of Aniline (B41778) and Phenoxyaryl Ether Scaffolds in Modern Organic Chemistry

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. The amino group attached to the aromatic ring in anilines can be readily modified, making them versatile intermediates in the production of dyes, polymers, and other functional materials. researchgate.netquora.com In the realm of advanced chemical research, the aniline scaffold is a privileged structural motif, frequently appearing in natural products and biologically active compounds. rsc.org The ability to selectively introduce functional groups at various positions on the aniline ring through methods like C-H functionalization is a major focus of contemporary organic chemistry, aiming to create novel molecules with tailored properties. rsc.orgnih.gov

Similarly, the phenoxyaryl ether linkage is a key structural element in numerous natural products and synthetic compounds. This ether bond imparts a degree of conformational flexibility while connecting two aromatic rings, a feature that is often exploited in the design of molecules for various applications.

Overview of Halogenated Aromatic Amines and Their Academic Research Relevance

Halogenated aromatic amines, a sub-class of aniline derivatives, are of particular interest to the scientific community. The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic properties, reactivity, and biological activity of the parent aniline molecule. rsc.org These compounds are widely utilized in industrial, agricultural, and pharmaceutical applications. nih.gov The presence of halogens can influence the metabolic pathways of these compounds and their persistence in the environment. nih.gov Consequently, the synthesis and study of halogenated aromatic amines are active areas of research, driven by the need to understand their chemical behavior and to develop new molecules with specific functionalities. rsc.orgnih.gov The reactivity of halogenated aromatics in processes like amination can be complex, with the type of halogen influencing the reaction outcome. acs.org

Chemical Profile of 3-Chloro-2-(2-chlorophenoxy)aniline

The specific compound, this compound, possesses a distinct set of chemical and physical properties that are a direct consequence of its molecular structure.

| Property | Value |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| CAS Number | 24900-79-6 |

| Canonical SMILES | C1=CC=C(C(=C1)Cl)OC2=C(C=CC=C2N)Cl |

| InChI Key | OQOCWFFSZSSEDS-UHFFFAOYSA-N |

| Appearance | Solid |

| Melting Point | 73-77 °C (lit.) |

Table 1: Chemical and Physical Properties of this compound. Data sourced from sigmaaldrich.com.

Synthesis of Substituted Aniline Derivatives

The synthesis of substituted anilines, including halogenated variants, can be achieved through various chemical routes. A common method for the preparation of chloro-substituted anilines is the reduction of the corresponding nitrobenzene (B124822) derivative. For instance, 3-chloroaniline (B41212) can be synthesized by the reduction of m-chloronitrobenzene. atamanchemicals.com Another approach involves the catalytic hydrogenation of a more highly halogenated aniline, such as the conversion of 2,4,5-trichloroaniline (B140166) to 3-chloroaniline. prepchem.com

The synthesis of more complex derivatives often involves multi-step processes. For example, the preparation of 3-chloro-4-(4'-chlorophenoxy)aniline involves the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) to form a diaryl ether, which is then reduced to the desired aniline. nih.gov Similarly, the synthesis of 3-chloro-2-methylaniline (B42847) can be accomplished through the reduction of 6-chloro-2-nitrotoluene. google.comgoogle.com

Research Applications

While specific research applications for this compound are not extensively detailed in publicly available literature, its structural motifs are found in compounds with known biological activity. For instance, the structurally related compound rafoxanide, N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, is a known anthelmintic agent. nih.gov This suggests that the 3-chloro-phenoxy-aniline core can serve as a scaffold for the development of biologically active molecules. The broader class of substituted anilines is investigated for a wide range of applications, from antioxidants to potential therapeutics. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZZOTRVLSHCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 2 Chlorophenoxy Aniline and Cognate Derivatives

Strategies for Carbon-Oxygen Bond Formation in Phenoxyaryl Ethers

The construction of the central phenoxyaryl ether linkage is the cornerstone of the synthesis. This is typically achieved through either copper-catalyzed coupling reactions or nucleophilic aromatic substitution, with the choice of method often depending on the specific substitution patterns of the precursor molecules.

The Ullmann condensation is a classic and widely utilized method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction between an aryl halide and a phenol. synarchive.comresearchgate.net This reaction has been refined over the years from using stoichiometric amounts of copper powder at high temperatures to modern variations that employ soluble copper catalysts with ligands, allowing for milder reaction conditions. nih.govwikipedia.org

The traditional Ullmann ether synthesis typically requires high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene (B124822), or dimethylformamide (DMF) and temperatures often exceeding 210°C. wikipedia.org However, advancements have introduced more efficient catalytic systems. For instance, the synthesis of a structurally similar compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, was achieved by reacting 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol (B41353). nih.gov The reaction utilized fine copper powder as a catalyst in the presence of potassium hydroxide (KOH) and was heated to 110–120°C for 2.5 hours, resulting in a 96% yield. nih.gov This example highlights the efficacy of the Ullmann-type reaction in constructing the diaryl ether core, particularly when one of the aryl rings is activated by an electron-withdrawing group, such as a nitro group.

The general mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org The effectiveness of these catalyst systems is highly dependent on the choice of substrate, ligand, solvent, base, and temperature. arkat-usa.org

| Aryl Halide | Phenol | Catalyst / Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,4-Dichloronitrobenzene | 4-Chlorophenol | Cu / KOH | None (neat) | 110-120 | 96 | nih.gov |

| Aryl Iodide/Bromide | Phenol/Alcohol | (±)-diol L3-CuI complex | Not specified | Mild | Good | acs.org |

| Aryl Halide | Phenol | CuO-NPs / KOH or Cs₂CO₃ | DMSO | ~100 | Good | mdpi.com |

| Aryl Bromide | Phenol | CuIPPh₃ / K₂CO₃ | Toluene/Xylene | Not specified | High | arkat-usa.org |

An alternative and powerful method for forming the aryl ether linkage is through nucleophilic aromatic substitution (SNAr). This reaction pathway is particularly effective when the aryl halide substrate is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (typically a halogen). libretexts.orglibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org

Addition : A nucleophile, in this case, a phenoxide ion (generated by deprotonating a phenol with a base), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted.

Elimination : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. libretexts.org

The presence of an ortho or para nitro group is crucial as it stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. libretexts.org An electron-withdrawing group in the meta position does not provide this stabilization, rendering the substrate much less reactive. libretexts.org Therefore, for the synthesis of a precursor to 3-Chloro-2-(2-chlorophenoxy)aniline, a starting material like 1,2-dichloro-3-nitrobenzene would be highly suitable for an SNAr reaction with a 2-chlorophenoxide nucleophile. The nitro group at position 3 is ortho to one chlorine and para to the other, strongly activating both positions for nucleophilic attack.

Approaches for Amino Group Introduction and Modification

The final key step in the synthesis of the target aniline (B41778) is the introduction of the amino group. The most common and industrially viable method is the reduction of a nitro group that was carried through the synthesis.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.org This method is widely used for the industrial production of anilines. nih.gov A variety of reducing agents and catalytic systems can be employed to achieve this conversion with high efficiency.

A common and cost-effective method involves the use of a metal, such as iron, zinc, or tin, in an acidic medium. For example, the reduction of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene to the corresponding aniline was successfully performed using iron powder in a mixture of ethanol, water, and acetic acid at reflux for 2 hours, affording a 94% yield. nih.gov Another similar procedure uses iron powder with ammonium chloride in an ethanol/water solvent system. chemicalbook.com The traditional use of iron powder, however, can generate significant amounts of iron sludge as a byproduct. rsc.orgrsc.org

Catalytic hydrogenation is another prevalent method, utilizing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas (H₂) or a hydrogen source like hydrazine (N₂H₄) or sodium borohydride (NaBH₄). mdpi.comorganic-chemistry.org These methods are often very clean and efficient. For instance, the catalytic reduction of nitroaromatics can be achieved using NaBH₄ as the reducing agent, where the catalyst facilitates the transfer of electrons from the borohydride to the nitro compound. rsc.orgmdpi.com

| Nitro Precursor | Reducing Agent / Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Fe / Acetic Acid | EtOH/H₂O | Reflux, 2h | 94 | nih.gov |

| 1-phenylethoxyl-2-chloro-4-nitrobenzene | Fe / NH₄Cl | EtOH/H₂O | Reflux, 3h | 91 | chemicalbook.com |

| Nitrobenzene | NaBH₄ / Cu@C catalyst | EtOH | Room Temp, 1h | High | mdpi.com |

| Nitroarenes | HSiCl₃ / Tertiary Amine | Not specified | Continuous-flow | High | beilstein-journals.org |

| m-halonitrobenzene | H₂ / Rhodium catalyst | Not specified | 25-180 °C | High | google.com |

While the reduction of a nitro precursor is the most common route, other methods for forming a C-N bond exist, though they may be less practical for this specific target molecule. Direct amination of an unactivated, chlorinated diaryl ether is challenging.

One alternative is the Goldberg reaction, which is a copper-catalyzed coupling of an aniline with an aryl halide, analogous to the Ullmann ether synthesis. wikipedia.org Another modern alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. However, these methods would require starting with a pre-formed diaryl ether halide and an ammonia equivalent or a protected amine.

For the synthesis of this compound, these alternative methods are generally less favored. The nitro-reduction pathway is more synthetically efficient because the nitro group serves a dual purpose: it activates the aromatic ring for the crucial C-O bond-forming step (via SNAr or Ullmann reaction) and then serves as a direct precursor to the desired amine functionality in the final step.

Directed Synthesis of Specific Regioisomers and Analogues (e.g., 3-Chloro-4-(2-chlorophenoxy)aniline)

The synthesis of specific regioisomers of chlorinated phenoxyanilines is controlled by the judicious selection of the initial chlorinated nitroaromatic and phenol starting materials. The substitution pattern of the final product is directly determined by the substitution patterns of these precursors.

For example, to synthesize the target molecule, This compound , the logical precursors for the ether formation step would be 1,2-dichloro-3-nitrobenzene and 2-chlorophenol . The subsequent reduction of the nitro group would yield the desired product.

To synthesize the specific regioisomer, 3-Chloro-4-(2-chlorophenoxy)aniline , a different set of starting materials would be required. The synthesis would begin with 3,4-dichloronitrobenzene and 2-chlorophenol . The SNAr or Ullmann coupling would occur at the 4-position of the dichloronitrobenzene ring, which is activated by the para-nitro group. Following the ether formation, reduction of the nitro group would yield 3-Chloro-4-(2-chlorophenoxy)aniline.

This principle is clearly demonstrated in the literature synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline. nih.gov In this case, the researchers started with 3,4-dichloronitrobenzene and 4-chlorophenol to construct the diaryl ether backbone, which was then reduced to the final aniline product. This illustrates that the final arrangement of the chloro- and phenoxy- substituents on the aniline ring is precisely dictated by the choice of the initial halogenated nitrobenzene.

Green Chemistry Principles Applied to Halogenated Aniline Synthesis

The application of green chemistry principles to the synthesis of halogenated anilines, including this compound, aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, the use of safer chemicals and solvents, energy efficiency, and the use of renewable feedstocks and catalysts. yale.eduacs.org

Waste Prevention and Atom Economy: Traditional methods for aniline synthesis often generate significant waste. For instance, the Bechamp reduction of nitroarenes using iron and hydrochloric acid has poor atom economy and produces large amounts of iron oxide sludge. atamanchemicals.com In contrast, catalytic hydrogenation is a greener alternative as the catalyst can be recovered and reused, and the primary byproduct is water, leading to a higher atom economy. acs.org The ideal synthetic route would be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org

Safer Solvents and Auxiliaries: Many organic reactions employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For the synthesis of anilines, water has been explored as a green solvent. acs.org Microwave-assisted synthesis in the absence of organic solvents has also been reported as a green method for preparing anilines. tandfonline.com The principle of using safer solvents also extends to making their use unnecessary wherever possible. yale.edu

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled and reused. yale.edu In the synthesis of halogenated anilines, the development of more efficient and selective catalysts for both the diaryl ether formation and the nitro group reduction is crucial. For example, the use of copper or palladium catalysts in cross-coupling reactions allows for milder reaction conditions and higher yields compared to uncatalyzed reactions. rsc.org Researchers are also exploring the use of more abundant and less toxic metal catalysts as alternatives to precious metals like palladium. virginia.edu

Energy Efficiency: Synthetic methods should be designed for energy efficiency, with reactions conducted at ambient temperature and pressure whenever possible. yale.edu Microwave-assisted synthesis can be more energy-efficient than conventional heating methods. tandfonline.com A recent development in aniline synthesis involves an electrochemical method using a redox mediator at room temperature and pressure, which, if powered by renewable energy, could significantly reduce the carbon footprint of the process. specchemonline.com

Reduction of Derivatives: Green chemistry principles advocate for minimizing or avoiding the use of protecting groups and unnecessary derivatization steps, as these add to the number of reaction steps and generate waste. yale.edunih.gov Developing synthetic routes that directly functionalize the desired positions on the aromatic rings without the need for protecting and deprotecting steps is a key goal in the green synthesis of complex molecules like this compound.

The table below summarizes the application of green chemistry principles to the synthesis of halogenated anilines.

| Green Chemistry Principle | Application in Halogenated Aniline Synthesis | Examples | Reference |

| Prevention | Designing syntheses to minimize waste generation. | Catalytic hydrogenation over metal reduction for nitroarenes. | acs.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Catalytic reactions with high yields and minimal byproducts. | acs.org |

| Safer Solvents & Auxiliaries | Using environmentally benign solvents or solvent-free conditions. | Water as a solvent; microwave-assisted synthesis without organic solvents. | acs.orgtandfonline.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Electrochemical synthesis at room temperature. | specchemonline.com |

| Use of Catalysis | Employing catalysts to enhance reaction efficiency and reduce waste. | Palladium- and copper-catalyzed cross-coupling reactions. | rsc.orgacs.org |

| Reduce Derivatives | Avoiding the use of protecting groups. | Developing regioselective reactions that do not require protecting groups. | nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 2 Chlorophenoxy Aniline

Reactivity of the Anilino Moiety

The aniline (B41778) portion of the molecule, featuring an amino group on a chlorinated benzene ring, is a hub of chemical activity. The amino group strongly influences the ring's reactivity and also acts as a nucleophilic center.

The amino group (-NH₂) is a powerful activating group, directing incoming electrophiles to the positions ortho and para to it. byjus.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the intermediate carbocation (also known as an arenium ion) formed during the substitution process. msu.edubyjus.com However, in 3-Chloro-2-(2-chlorophenoxy)aniline, the situation is more complex. The presence of a chloro group at the meta position and a bulky 2-chlorophenoxy group at the ortho position introduces both electronic and steric effects.

The chloro group is deactivating, while the bulky ortho substituent sterically hinders attack at the adjacent position. Consequently, electrophilic substitution is most likely to occur at the para-position relative to the strongly activating amino group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.combyjus.com For instance, the reaction of anilines with bromine water can lead to polybromination due to the high activation of the ring. byjus.com In acidic media, the amino group can be protonated to form the anilinium ion, which is a meta-directing group, potentially leading to a mix of products. byjus.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Anilino Ring

| Position | Activating/Deactivating Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| 4 (para to -NH₂) | -NH₂ (strongly activating) | Low | High (most favored) |

| 6 (ortho to -NH₂) | -NH₂ (strongly activating) | High (from phenoxy group) | Low |

The lone pair of electrons on the nitrogen atom of the amino group makes it an effective nucleophile. quora.com This allows it to participate in a wide range of reactions.

Schiff Base Formation: Anilines readily react with aldehydes and ketones via a condensation reaction to form imines, commonly known as Schiff bases (-C=N-). jetir.orginternationaljournalcorner.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For example, substituted anilines like 3-chloro-4-fluoro aniline have been used to synthesize Schiff bases by reacting them with various benzaldehydes. semanticscholar.org Similarly, this compound is expected to form Schiff bases with suitable carbonyl compounds.

Acylation: The amino group can be easily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form amides. byjus.com This is a nucleophilic acyl substitution reaction where the aniline acts as the nucleophile. quora.com This reaction is often used to protect the amino group or to synthesize various amide derivatives.

Condensation Reactions: The nucleophilic amino group can participate in various condensation reactions. For instance, it can react with other functional groups to form heterocyclic structures or engage in coupling reactions. The nucleophilicity of substituted anilines has been studied, showing that electron-donating groups enhance reactivity while electron-withdrawing groups decrease it. researchgate.net

The amino group is sensitive to oxidation, and the reaction products depend heavily on the oxidizing agent and conditions.

Mild Oxidation: Mild oxidizing agents, such as peroxybenzoic acid, can convert substituted anilines into the corresponding nitroso compounds. rsc.org

Strong Oxidation: Stronger oxidation can lead to complex reactions, including polymerization. The electrochemical oxidation of anilines can produce a variety of products, including derivatives of benzidine, azobenzene, and diphenylamine, through the formation of a cation radical intermediate.

Enzymatic Oxidation: Studies on the oxidation of substituted anilines by enzymes like horseradish peroxidase indicate that the reaction mechanism involves the donation of an electron from the amine to the enzyme complex. cdnsciencepub.com

Oxidation with Chlorochromates: The kinetics of oxidation of substituted anilines by imidazolium chlorochromate have been studied, showing that electron-releasing substituents enhance the reaction rate, while electron-withdrawing groups retard it, with azobenzene identified as the oxidation product. epa.gov

The one-electron oxidation potentials of substituted anilines have been computed, providing insight into their environmental fate and reactivity in electron-transfer processes. umn.edu

Halogen Atom Reactivity and Palladium-Catalyzed Cross-Coupling Reactions

The presence of two chloro-substituents on the aromatic rings of this compound opens the door to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl chlorides in such transformations has been a subject of extensive research, with significant advancements in catalyst design enabling the coupling of these traditionally less reactive substrates. nih.govuwindsor.ca

The chlorine atom on the aniline ring (at the 3-position) is ortho to the amino group and meta to the phenoxy group. The electron-donating nature of the amino group can increase the electron density on this ring, potentially making the C-Cl bond less reactive towards oxidative addition. Conversely, the chlorine atom on the phenoxy ring (at the 2'-position) is part of a chlorophenoxy moiety.

A variety of palladium-catalyzed cross-coupling reactions could potentially be employed to functionalize this compound. These include, but are not limited to, the Suzuki-Miyaura coupling (with boronic acids), the Buchwald-Hartwig amination (with amines), the Sonogashira coupling (with terminal alkynes), and the Heck reaction (with alkenes). The choice of catalyst, ligand, base, and reaction conditions would be crucial in achieving the desired transformation selectively. nih.govthermofishersci.in

Below is a table illustrating potential palladium-catalyzed cross-coupling reactions involving this compound, based on established methodologies for aryl chlorides.

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst/Ligand System (Example) |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-2-(2-chlorophenoxy)aniline or 3-Chloro-2-(2-arylphenoxy)aniline | Pd(OAc)₂ / SPhos |

| Buchwald-Hartwig | Amine (R₂NH) | 3-(Dialkylamino)-2-(2-chlorophenoxy)aniline or 3-Chloro-2-(2-(dialkylamino)phenoxy)aniline | Pd₂(dba)₃ / XPhos |

| Sonogashira | Terminal alkyne (R-C≡CH) | 3-(Alkynyl)-2-(2-chlorophenoxy)aniline or 3-Chloro-2-(2-alkynylphenoxy)aniline | Pd(PPh₃)₂Cl₂ / CuI |

| Heck | Alkene (CH₂=CHR) | 3-(Alkenyl)-2-(2-chlorophenoxy)aniline or 3-Chloro-2-(2-alkenylphenoxy)aniline | Pd(OAc)₂ / P(o-tolyl)₃ |

Note: The regioselectivity of these reactions would depend on the specific reaction conditions and the relative reactivity of the two C-Cl bonds.

Analysis of Regioselectivity and Chemoselectivity in Chemical Transformations

The concepts of regioselectivity and chemoselectivity are central to understanding the chemical transformations of a multifunctional molecule like this compound.

Regioselectivity in the context of this molecule primarily concerns the selective reaction of one of the two chlorine atoms. The electronic and steric environments of the C-Cl bonds are different, which should, in principle, allow for selective functionalization. The C-Cl bond at the 3-position of the aniline ring is flanked by an amino group and a bulky chlorophenoxy group. The C-Cl bond at the 2'-position of the phenoxy ring has a chlorine atom as its only ortho substituent on that ring.

The directing effects of the substituents on the aniline ring are likely to play a significant role. The amino group is a strong activating group and ortho-, para-directing for electrophilic aromatic substitution, although its influence on the reactivity of a meta-chloro substituent in cross-coupling is less direct. The steric hindrance around the 3-position, due to the adjacent bulky phenoxy group, might also influence its reactivity.

Chemoselectivity involves the preferential reaction of one functional group over another. In this compound, the primary competing sites for many reactions are the two C-Cl bonds and the N-H bond of the aniline. For instance, in palladium-catalyzed amination reactions, while the desired reaction might be the coupling of an external amine at one of the chloro-positions, a competing self-coupling or reaction involving the aniline nitrogen could potentially occur under certain conditions.

Furthermore, the aniline nitrogen itself can undergo various reactions such as acylation, alkylation, or diazotization. The conditions for these reactions would need to be carefully chosen to avoid unintended reactions at the chlorine atoms. For example, harsh acidic conditions used for diazotization might be compatible with the aryl chloride moieties, whereas strongly basic conditions used in some cross-coupling reactions could potentially lead to side reactions involving the aniline proton.

Mechanistic Investigations of Reactions Involving 3 Chloro 2 2 Chlorophenoxy Aniline

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanism of 3-Chloro-2-(2-chlorophenoxy)aniline requires a detailed analysis of reaction kinetics and the use of spectroscopic methods to identify intermediates and transition states. While specific studies on this molecule are not extensively documented, principles from related substituted anilines and diaryl ethers can be applied to elucidate potential reaction pathways.

Spectroscopic techniques such as UV-Vis, NMR, and Mass Spectrometry are indispensable for identifying reaction intermediates and products. For example, in the photocatalytic degradation of aniline (B41778) and its chlorinated derivatives, mass spectrometry has been instrumental in identifying intermediate products, which helps in proposing a detailed reaction mechanism. mdpi.com In the case of this compound, in-situ NMR spectroscopy could be employed to monitor the disappearance of reactants and the appearance of products in real-time, providing valuable kinetic data and structural information about any transient species.

Interactive Table: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [Aniline Derivative] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁵ |

This table presents hypothetical data to illustrate how kinetic studies can be designed to determine the rate law for a reaction involving the title compound.

Role of Catalysis in Transformations of Aryl Amines and Ethers

Catalysis plays a pivotal role in the transformation of aryl amines and ethers, enabling reactions that would otherwise be slow or unselective. Both homogeneous and heterogeneous catalysts are employed in various synthetic pathways.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis and modification of aryl amines and ethers. For instance, transition metal complexes are often employed to facilitate cross-coupling reactions. While specific examples for this compound are not detailed in the literature, related transformations of diaryl ethers and anilines often utilize palladium, copper, or nickel catalysts for C-N and C-O bond formation.

These catalysts operate through various mechanistic cycles, such as oxidative addition, transmetalation, and reductive elimination in the case of cross-coupling reactions. The electronic and steric properties of the ligands attached to the metal center can be fine-tuned to control the reactivity and selectivity of the catalyst.

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. In the context of aryl amines, heterogeneous catalysts are crucial for processes like selective hydrogenation. For example, Raney nickel is a commonly used catalyst for the hydrogenation of nitro groups to amines. google.com

In the case of this compound, a potential application of heterogeneous catalysis could be in the selective hydrogenation of one of the aromatic rings or the cleavage of the ether linkage under specific conditions. The choice of catalyst and support is critical for achieving the desired selectivity. For instance, in the photocatalytic degradation of aniline and chloroanilines, nanocomposites of TiO2 and Fe2O3 with halloysite have shown enhanced activity compared to the commercial photocatalysts. mdpi.com This is attributed to the higher adsorption capacity and the immobilization of the metal oxides on the halloysite surface, which increases the efficiency of the photocatalytic process. mdpi.com

Interactive Table: Comparison of Heterogeneous Catalysts in a Hypothetical Reaction

| Catalyst | Support | Reaction Temperature (°C) | Conversion (%) | Selectivity (%) |

| Pd | Carbon | 100 | 95 | 80 |

| Pt | Alumina | 100 | 92 | 85 |

| Ru | Silica | 100 | 88 | 90 |

| Ni | Kieselguhr | 120 | 98 | 75 |

This table illustrates the performance of different heterogeneous catalysts in a hypothetical transformation of an aryl amine or ether, highlighting the importance of the catalyst and support in determining the reaction outcome.

Influence of Solvent Systems and Reaction Conditions on Reaction Outcomes

The choice of solvent and reaction conditions, such as temperature and pressure, can have a profound impact on the outcome of a chemical reaction. Solvents can influence reaction rates and selectivity by solvating reactants, intermediates, and transition states to different extents.

In reactions involving polar molecules like anilines, the polarity of the solvent is a key factor. For instance, the reaction between benzenesulfonyl chloride and aniline has been studied in various solvent mixtures, and the reaction rates were found to be significantly influenced by the solvent composition. researchgate.net Protic solvents can participate in hydrogen bonding with the amine group, potentially affecting its nucleophilicity. Aprotic solvents, on the other hand, can influence the reaction through their dielectric constant and dipole moment.

Reaction conditions such as temperature and pressure also play a critical role. Higher temperatures generally lead to faster reaction rates, but can also result in decreased selectivity and the formation of undesired byproducts. The effect of temperature on reaction rates is described by the Arrhenius equation, and studies on the hydrolysis of related mono-3-chloro-2-methyl aniline phosphate have determined the molecularity of the reaction based on temperature and solvent effects. sphinxsai.com

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 2 2 Chlorophenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit a series of signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the 3-chloroaniline (B41212) ring will show distinct splitting patterns based on their coupling with neighboring protons. Similarly, the protons on the 2-chlorophenoxy ring will produce another set of multiplets. The integration of these signals will correspond to the number of protons on each aromatic ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. Each unique carbon atom in the molecule will produce a distinct signal. Based on data for similar compounds like 3-chloroaniline, the carbon atoms in the aniline (B41778) ring are expected to resonate at specific chemical shifts. For instance, in 3-chloroaniline, the carbon atoms have been reported to appear at approximately δ 147.5, 134.6, 130.2, 117.8, 114.7, and 113.1 ppm chemicalbook.comchegg.com. The presence of the 2-chlorophenoxy substituent will induce shifts in the signals of the adjacent carbon atoms in the aniline ring and will also contribute its own set of signals for the carbons in the phenoxy ring. The ether linkage (C-O-C) will also have a characteristic chemical shift.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignments. COSY spectra would reveal the proton-proton coupling networks within the aniline and phenoxy rings, while HSQC would correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-2-(2-chlorophenoxy)aniline (based on related compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aniline Ring | ||

| C1-NH₂ | - | ~145-148 |

| C2-O | - | ~140-145 |

| C3-Cl | - | ~133-136 |

| C4-H | ~6.8-7.2 | ~118-122 |

| C5-H | ~6.6-7.0 | ~115-119 |

| C6-H | ~7.0-7.4 | ~128-132 |

| NH₂ | Broad singlet, variable | - |

| Phenoxy Ring | ||

| C1'-O | - | ~150-155 |

| C2'-Cl | - | ~125-129 |

| C3'-H | ~7.2-7.5 | ~128-132 |

| C4'-H | ~7.0-7.3 | ~122-126 |

| C5'-H | ~7.3-7.6 | ~129-133 |

| C6'-H | ~6.9-7.2 | ~118-122 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Molecular Ion Peak: The nominal molecular weight of C₁₂H₉Cl₂NO is 253.01 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a molecular ion cluster. The most intense peak (M) will correspond to the molecule containing two ³⁵Cl atoms. There will be a significant M+2 peak corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl atom, and a smaller M+4 peak for the molecule with two ³⁷Cl atoms. The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms chemguide.co.ukdocbrown.info.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation of aromatic ethers often involves cleavage of the ether bond. Key fragmentation pathways for this compound would likely include:

Cleavage of the C-O ether bond, leading to the formation of chlorophenoxy and chloroaniline radical cations.

Loss of a chlorine atom from the molecular ion or fragment ions.

Fragmentation of the aniline and phenoxy rings, leading to smaller aromatic fragments.

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Expected m/z Value | Interpretation |

|---|---|---|

| Molecular Ion (M) | 253 | [C₁₂H₉³⁵Cl₂NO]⁺ |

| M+2 | 255 | [C₁₂H₉³⁵Cl³⁷ClNO]⁺ |

| M+4 | 257 | [C₁₂H₉³⁷Cl₂NO]⁺ |

| Fragment 1 | 127 | [H₂NC₆H₃Cl]⁺ (Chloroaniline fragment) |

| Fragment 2 | 128 | [OC₆H₄Cl]⁺ (Chlorophenoxy fragment) |

| Fragment 3 | 218 | [M - Cl]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the diaryl ether, C-Cl stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing the symmetric vibrations and the C-Cl bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| N-H (Amine) | 3300-3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=C (Aromatic) | 1400-1600 | Ring Stretching |

| C-O-C (Ether) | 1200-1300 (Asymmetric), 1000-1100 (Symmetric) | Stretching |

| C-N (Amine) | 1250-1350 | Stretching |

| C-Cl (Aryl) | 1000-1100 | Stretching |

| C-H (Aromatic) | 690-900 | Out-of-plane Bending |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The presence of the aniline and chlorophenoxy chromophores will result in characteristic absorption bands in the UV region. The spectrum is expected to show π → π* transitions associated with the aromatic rings. The position and intensity of these bands can be influenced by the substitution pattern and the solvent used. For aniline and its derivatives, absorption maxima are typically observed around 230-240 nm and 280-290 nm. The extended conjugation through the ether linkage may cause a slight red shift (bathochromic shift) in these absorption bands.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of a closely related compound, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, reveals insights into potential intermolecular interactions researchgate.net. In the solid state, molecules of this compound would likely be packed in a way that is influenced by intermolecular hydrogen bonds involving the amine group and potentially weak C-H···π or halogen bonding interactions. The dihedral angle between the two aromatic rings would be a key structural parameter determined by this technique.

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation and isolation from reaction mixtures.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for purity analysis and identification of volatile impurities. A suitable capillary column, such as one with a non-polar or medium-polarity stationary phase (e.g., SE-54), would be used epa.gov. The operating conditions, including injector temperature, oven temperature program, and detector settings, would need to be optimized for the analysis of this compound and its potential byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile method for the purity determination of less volatile or thermally labile compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (often with a pH modifier like acetic acid or a buffer) would likely provide good separation jcsp.org.pkresearchgate.net. A UV detector set at one of the absorption maxima of the compound (e.g., around 254 nm) would be suitable for detection.

These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity specifications for its intended applications.

Computational Chemistry and Theoretical Studies on 3 Chloro 2 2 Chlorophenoxy Aniline

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, and to describe the molecule's electronic structure. researchgate.net

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. These calculations optimize the molecule's geometry by finding the minimum energy conformation, which provides data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted anilines, such as 4-chloro-2-(trifluoromethyl)aniline, have utilized the B3LYP method with basis sets like 6-311++G(d,p) to achieve a detailed understanding of their structures. nih.gov Such calculations for 3-Chloro-2-(2-chlorophenoxy)aniline would reveal the precise spatial relationship between the two chlorinated phenyl rings and the amine group.

The Hartree-Fock method, while typically less accurate than modern DFT for many applications due to its neglect of electron correlation, serves as a foundational approach and is often used as a starting point for more complex calculations. researchgate.net Comparing results from both HF and DFT methods can provide a more comprehensive picture of the molecule's electronic properties.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative Example) (Note: The following data is illustrative of typical results from DFT calculations and is not specific to this compound, as specific literature is unavailable.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | C-N | ~1.40 Å |

| C-Cl | ~1.74 Å | |

| C-O (Ether) | ~1.37 Å | |

| Bond Angle (°) | C-N-H | ~113° |

| C-O-C | ~118° | |

| C-C-Cl | ~120° | |

| Dihedral Angle (°) | C-C-O-C | Variable, defines ring orientation |

Molecular Dynamics Simulations for Conformational Analysis and Rotational Barriers

While quantum chemical calculations focus on a static, minimum-energy state, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. For a flexible molecule like this compound, which features a rotatable ether linkage, MD simulations are crucial for exploring its conformational landscape.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov In related molecules like 4-chloro 2-nitroaniline, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. sphinxsai.com

Table 2: Frontier Molecular Orbital Properties (Illustrative Example) (Note: Values are illustrative, based on similar aniline (B41778) derivatives found in literature.)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -5.5 to -6.5 | Electron-donating ability |

| ELUMO | ~ -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. scienceopen.comchemrxiv.org The MEP surface plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions.

Typically, red or yellow areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. thaiscience.info These are often found around electronegative atoms like oxygen or nitrogen. Blue areas indicate positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack, commonly found around hydrogen atoms, particularly those attached to heteroatoms. thaiscience.info For this compound, an MEP analysis would likely show negative potential around the nitrogen of the amine group and the ether oxygen, identifying them as potential sites for interaction with electrophiles. scienceopen.com

Thermodynamic Property Calculations and Reaction Energetics

Theoretical calculations can predict key thermodynamic properties of this compound at different temperatures. Using statistical thermodynamics based on calculated vibrational frequencies from DFT, properties such as heat capacity (C), entropy (S), and enthalpy (H) can be determined.

These calculations are vital for understanding the stability of the molecule and for predicting the energetics of chemical reactions. By calculating the change in Gibbs free energy (ΔG) for a proposed reaction, it is possible to determine whether the reaction is spontaneous under given conditions. This is crucial for designing synthetic pathways or understanding potential degradation mechanisms.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be compared with experimental data for structure verification. researchgate.netdergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical predictions are invaluable for assigning peaks in experimental spectra.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Comparing the computed spectrum with an experimental one helps in identifying the molecule's functional groups and confirming its structure. Often, calculated frequencies are scaled by a factor to better match experimental values. dergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. researchgate.net This analysis helps to understand the electronic structure and the nature of the orbitals involved in the electronic excitations.

Theoretical Investigations into Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics, such as donor-acceptor groups linked by a π-conjugated system, can exhibit non-linear optical (NLO) properties. researchgate.net These materials can alter the properties of light passing through them and are important for applications in photonics and optoelectronics. sphinxsai.commetall-mater-eng.com

Computational methods are used to predict the NLO behavior of molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov A high value of the first-order hyperpolarizability (β) is indicative of significant NLO activity. nih.gov Studies on similar halogenated anilines have shown that they can possess notable NLO properties. researchgate.net Theoretical calculations for this compound would explore its potential as an NLO material by quantifying these parameters. mq.edu.au

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

A comprehensive review of scientific literature and crystallographic databases reveals that detailed computational studies, specifically Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM), for this compound have not been publicly reported.

While these computational methods are powerful tools for elucidating the nature and quantitative contribution of intermolecular interactions in the solid state, their application is contingent upon the availability of high-quality single-crystal X-ray diffraction data. To date, the crystal structure of this compound, which is the prerequisite for such an analysis, does not appear to be available in the public domain.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). nih.gov By analyzing the properties at bond critical points (BCPs)—locations where the electron density is a minimum along the bond path but a maximum in the perpendicular plane—one can characterize the nature of chemical bonds and intermolecular interactions. Key topological parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). These parameters help differentiate between shared-shell (covalent) interactions and closed-shell interactions, which include hydrogen bonds, halogen bonds, and van der Waals contacts. nih.govresearchgate.net

Without experimental crystallographic data for this compound, it is not possible to perform or report on these detailed theoretical analyses. The generation of data tables and detailed research findings as requested is therefore precluded by the absence of foundational experimental results in the scientific literature.

Should the crystal structure of this compound be determined and published in the future, a complete analysis of its intermolecular interactions and crystal packing using Hirshfeld surface analysis and QTAIM would become feasible.

Environmental Fate and Chemical Degradation Pathways of Halogenated Phenoxyaryl Anilines

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation by microorganisms is a crucial process for the elimination of persistent organic pollutants from the environment. frontiersin.org

Numerous bacterial strains capable of utilizing chlorinated anilines as a sole source of carbon, nitrogen, and energy have been isolated from contaminated soil and water. frontiersin.org These microorganisms possess specific enzymatic systems to initiate the breakdown of these recalcitrant compounds.

Degrading Strains: Several genera of bacteria have been identified for their ability to degrade chloroanilines. These include Acinetobacter, Pseudomonas, Delftia, Rhodococcus, and Moraxella. frontiersin.orgnih.govplos.orgnih.gov For example, Acinetobacter baylyi strain GFJ2 can completely degrade 4-chloroaniline and 3,4-dichloroaniline, among other halogenated anilines. nih.govresearchgate.net Rhodococcus species are also noted for their ability to co-metabolize chloroanilines. plos.org

Key Enzymes: The initial attack on the chloroaniline molecule is typically catalyzed by oxygenase enzymes.

Aniline (B41778) Dioxygenase: This is a key enzyme that catalyzes the oxidative deamination of aniline and its derivatives, converting them into catechols. plos.orgnih.govresearchgate.net The activity of this enzyme is often inducible, meaning it is produced by the bacteria in the presence of the aniline substrate. nih.gov

Flavin-dependent Monooxygenases: These enzymes are also involved in the initial hydroxylation and removal of nitro or chloro groups from aromatic rings. plos.orgnih.gov

Catechol Dioxygenases: Following the formation of chlorocatechols, these enzymes, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, are responsible for cleaving the aromatic ring, which is a critical step in the mineralization of the compound. nih.govnih.gov

| Bacterial Strain | Degraded Compound(s) | Key Enzyme(s) | Reference(s) |

|---|---|---|---|

| Acinetobacter baylyi GFJ2 | 4-Chloroaniline, 3,4-Dichloroaniline | Dioxygenases | nih.govresearchgate.netmdpi.com |

| Pseudomonas sp. CA-1 | p-Chloroaniline | Catechol 2,3-dioxygenase | nih.gov |

| Rhodococcus sp. MB-P1 | 2-Chloro-4-Nitroaniline | Flavin-dependent monooxygenase, Dioxygenase | plos.orgnih.gov |

| Delftia sp. AN3 | Aniline | Aniline dioxygenase, Catechol 2,3-dioxygenase | nih.gov |

| Moraxella sp. G | Chloroanilines | Aniline oxygenase | plos.org |

The aerobic biodegradation of chlorinated anilines generally proceeds through a multi-step pathway involving initial oxidation and subsequent aromatic ring cleavage.

Initial Transformation: The first step involves an oxidative deamination, where the amino group is removed and hydroxyl groups are added to the aromatic ring, typically catalyzed by an aniline dioxygenase. frontiersin.org This reaction converts the chloroaniline into a corresponding chlorocatechol. For instance, 4-chloroaniline is converted to 4-chlorocatechol. nih.govnih.gov

Ring Cleavage: The resulting chlorocatechol is a key intermediate that then undergoes ring fission. There are two primary pathways for this cleavage:

Ortho-Cleavage Pathway: The aromatic ring of the chlorocatechol is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase. This is a common pathway for the degradation of chloroaromatics. frontiersin.orgnih.govplos.org

Meta-Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. nih.govnih.gov This pathway has also been identified for p-chloroaniline degradation, leading to intermediates like 2-hydroxy-5-chloromuconic semialdehyde. nih.gov

Following ring cleavage, the resulting aliphatic intermediates are further metabolized through central metabolic pathways, ultimately leading to mineralization into carbon dioxide, water, and chloride ions.

| Degradation Step | Description | Key Intermediates | Enzymes | Reference(s) |

|---|---|---|---|---|

| Initial Oxidation/Deamination | Conversion of chloroaniline to a chlorocatechol. | 4-Chlorocatechol | Aniline Dioxygenase, Monooxygenase | frontiersin.orgnih.govplos.org |

| Ortho-Ring Cleavage | Cleavage of the aromatic ring between the two hydroxyl groups. | Chloromuconic acids | Catechol 1,2-dioxygenase | frontiersin.orgnih.gov |

| Meta-Ring Cleavage | Cleavage of the aromatic ring adjacent to a hydroxyl group. | 2-hydroxy-5-chloromuconic semialdehyde | Catechol 2,3-dioxygenase | nih.govnih.gov |

| Further Metabolism | Conversion of aliphatic intermediates into central metabolites. | Organic acids | Various oxidoreductases | nih.gov |

The persistence of chlorinated anilines in the environment is not solely dependent on their chemical structure but is also influenced by a variety of environmental factors. iupac.org

Soil Properties: The composition of soil significantly affects the fate of chloroanilines.

Clay Content: Clay minerals also contribute to the adsorption of these compounds. iupac.org

pH: Soil sorption of chloroanilines generally increases with decreasing pH. inchem.org

Microbial Activity: The rate of biodegradation is directly linked to the presence and activity of competent microbial populations. Environmental conditions that favor microbial growth, such as optimal temperature, moisture, and nutrient availability, generally decrease the persistence of these compounds. oregonstate.edu

Temperature: Microbial degradation rates are temperature-dependent, with optimal rates occurring within a specific temperature range. oregonstate.edu

Co-metabolism: The presence of more easily degradable substrates can enhance the degradation of recalcitrant compounds. For example, the presence of aniline was shown to improve the metabolic efficiency of p-chloroaniline degradation by stimulating the expression of key enzymes. nih.gov

Bioavailability: Only the fraction of the chemical that is dissolved in the soil water is readily available for microbial uptake and degradation. Strong adsorption to soil particles can severely limit bioavailability and thus slow down the degradation process. inchem.orgresearchgate.net

Advanced Oxidation Processes (AOPs) for Decomposition of Analogous Compounds

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.net These processes are considered highly effective for the remediation of refractory and non-biodegradable compounds like halogenated phenoxyaryl anilines. mdpi.com Various AOPs have demonstrated success in degrading structurally similar pollutants, offering insights into potential methods for the decomposition of 3-Chloro-2-(2-chlorophenoxy)aniline.

AOPs can be broadly categorized and combined to enhance their efficiency in degrading persistent organic pollutants. mdpi.com Common AOPs include UV/H₂O₂, Fenton and photo-Fenton processes, ozonation, photocatalysis, and sonolysis. mdpi.com The combination of these methods can lead to faster degradation rates and more complete mineralization of the target compounds. mdpi.com

Detailed Research Findings on AOPs for Analogous Compounds

Research into the degradation of analogous compounds, such as chlorophenoxy herbicides and other halogenated anilines, provides valuable data on the potential efficacy of AOPs for this compound.

For instance, the degradation of the herbicide 4-chlorophenoxyacetic acid (4-CPA) has been successfully achieved using electro-Fenton and photoelectro-Fenton methods. researchgate.net These processes generate hydroxyl radicals, which are powerful oxidizing agents capable of breaking down the complex structure of such compounds. researchgate.net Similarly, studies on aniline degradation have shown that electrocatalytic oxidation can be an effective treatment method, leading to the formation of intermediates like dianiline and eventually mineralization to CO₂. researchgate.netnih.gov

The UV/peroxydisulfate process is another AOP that has been effectively used to remove aniline from aqueous solutions. This method relies on the generation of sulfate radicals, which have a high oxidation potential and are effective in degrading persistent organic pollutants. researchgate.netmdpi.com

The following interactive data table summarizes the findings from various studies on the degradation of compounds analogous to this compound using different AOPs.

| Compound | AOP Method | Key Findings | Efficiency |

| 4-chlorophenoxyacetic acid (4-CPA) | Electro-Fenton and Photoelectro-Fenton | Degradation occurs through reaction with hydroxyl radicals. | High degradation efficiency reported. researchgate.net |

| Aniline | Electrocatalytic Oxidation | Intermediates such as dianiline, 4-anilino phenol, and azobenzol are formed before mineralization. | Effective process for aniline degradation. nih.gov |

| Aniline | UV/Peroxydisulfate | Efficiency is influenced by pH, initial concentration, and peroxydisulfate dosage. | Up to 96% removal in combined UV/peroxydisulfate process. researchgate.net |

| Chlorophenoxy herbicides (2,4-D and MCPA) | Fenton Oxidation followed by Biological Treatment | Chemical oxidation is necessary due to the toxicity and low biodegradability of the herbicides. | Nearly 90% conversion of organic matter. nih.gov |

Role of 3 Chloro 2 2 Chlorophenoxy Aniline As a Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Azetidinones, Quinoline (B57606) Scaffolds)

The presence of a primary amine group ortho to a diaryl ether functionality makes 3-chloro-2-(2-chlorophenoxy)aniline a strategic precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic systems are foundational to many pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comresearchgate.net

One of the most notable applications of aniline (B41778) derivatives is in the synthesis of azetidinones , also known as β-lactams. The β-lactam ring is a core structural component of widely used antibiotics such as penicillins and cephalosporins. mdpi.com The synthesis of 3-chloro-2-azetidinones can be achieved through the Staudinger reaction, which involves the cycloaddition of a ketene (B1206846) (generated in situ from an acyl chloride) with an imine. mdpi.com In this context, this compound can be condensed with various aldehydes to form the corresponding imines. These imines can then react with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield 3-chloro-azetidinone derivatives. mdpi.com The resulting 3-chloro-4-substituted-1-(2-(2-chlorophenoxy)-3-chlorophenyl)azetidin-2-ones are of significant interest due to the known biological activities associated with 3-chloro monocyclic β-lactams, which include antibacterial, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com

Furthermore, ortho-substituted anilines are pivotal in constructing quinoline scaffolds . The quinoline ring system is another privileged structure in medicinal chemistry, found in a variety of antimalarial, anticancer, and anti-inflammatory drugs. Friedländer annulation, a common method for quinoline synthesis, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct use of this compound in Friedländer synthesis would require further functionalization to introduce a carbonyl group, its structural motif is a key component in more complex quinoline derivatives.

Building Block for Functionalized Aryl Ethers with Tunable Chemical Properties

The diaryl ether linkage in this compound is a key structural feature that allows for its use as a building block for more complex functionalized aryl ethers. The electronic properties of the two aromatic rings can be modulated by the introduction of various substituents, thereby fine-tuning the chemical properties of the resulting molecules. Ortho-functionalized anilines, such as the title compound, are recognized as valuable building blocks in organic synthesis. researchgate.net

The synthesis of polyfluoroaryl ethers, for example, represents an important class of molecules with applications in materials science and the development of biologically active compounds. researchgate.net While the synthesis of such compounds often involves challenging C-F bond activation, the use of pre-functionalized aryl ethers like this compound provides an alternative route. The existing diaryl ether can be further elaborated by leveraging the reactivity of the aniline group or the chloro substituents on the aromatic rings. For instance, the aniline moiety can be diazotized and subsequently replaced with a range of other functional groups through Sandmeyer or similar reactions, leading to a diverse array of substituted diaryl ethers with tailored electronic and steric properties.

Intermediate in the Preparation of Complex Halogenated Aromatic Compounds and Specialty Chemicals

The presence of two chlorine atoms in this compound makes it a valuable intermediate in the synthesis of complex halogenated aromatic compounds. Halogenated organic compounds often exhibit enhanced biological activity and are integral to many specialty chemicals, including pesticides and pharmaceuticals.

A pertinent example of the utility of a structurally similar compound is in the synthesis of the anthelmintic drug Rafoxanide. nih.gov The synthesis of Rafoxanide involves the coupling of 3,5-diiodosalicylic acid with 3-chloro-4-(4'-chlorophenoxy)aminobenzene, an isomer of the title compound. nih.gov This highlights the role of chloro-substituted phenoxy anilines as key intermediates in the preparation of complex, halogenated, and biologically active molecules. The synthetic strategies employed for Rafoxanide can be conceptually applied to this compound to generate novel, complex halogenated structures with potential applications in medicinal chemistry and materials science.

Moreover, substituted anilines are crucial intermediates in the production of specialty chemicals such as herbicides. For example, 3-chloro-2-methylaniline (B42847) is a key precursor for the synthesis of the herbicide quinclorac. google.comgoogle.com The established industrial importance of such substituted anilines underscores the potential of this compound as an intermediate for a new generation of specialty chemicals, where the unique combination of the diaryl ether linkage and specific halogenation pattern could impart desirable properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methods for preparing 3-Chloro-2-(2-chlorophenoxy)aniline, and how can reaction yields be optimized?

- Methodological Answer : A microwave-assisted synthesis protocol has been validated for preparing derivatives of this compound. For example, acetylation of 2-(2-chlorophenoxy)aniline under microwave conditions produces N-(2-(2-chlorophenoxy)phenyl)acetamide with a 96% yield. Key parameters include:

- Reagents : Acetic anhydride as the acetylating agent.

- Conditions : Microwave irradiation at controlled power and temperature (e.g., 100–150 W, 80–100°C).

- Purification : Recrystallization or column chromatography.

Optimization involves adjusting reaction time (10–30 minutes) and stoichiometric ratios of reagents. Analytical validation via LCMS and NMR ensures product integrity .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming aromatic substitution patterns and identifying chlorine-induced deshielding effects. For example, the acetamide derivative shows distinct peaks at δ 2.1 ppm (CH₃ of acetyl group) and δ 7.2–7.8 ppm (aromatic protons).

- LCMS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 266.05 for the parent compound).

- Elemental Analysis : Validates purity (>95%) and stoichiometry.

Cross-referencing with literature data (e.g., coupling constants in aromatic regions) resolves structural ambiguities .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition temperatures.

- Photostability : Expose solutions/solid samples to UV light (254–365 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 25–60°C; track hydrolysis products using LCMS.

Stability studies guide storage conditions (e.g., inert atmosphere, dark vials) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Chlorine Substituent Effects : The ortho-chlorophenoxy group directs electrophiles (e.g., NO₂⁺) to the para position relative to the amine group due to steric hindrance and electronic effects. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict regioselectivity.

- Kinetic Studies : Monitor nitration/halogenation rates using UV-Vis spectroscopy. Compare with analogs (e.g., 2-(2-bromophenoxy)aniline) to isolate electronic vs. steric contributions.

Contradictions in regioselectivity between experimental and theoretical results may arise from solvent effects or competing pathways .

Q. How can this compound be leveraged in antimicrobial research, and what assays validate its activity?

- Methodological Answer :

- Antibacterial Screening : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii) strains via broth microdilution (MIC assays). Related compounds with the N-[2-(2-chlorophenoxy)ethyl]aniline core show bactericidal activity at MICs of 8–32 µg/mL.

- Time-Kill Curves : Compare bactericidal kinetics to standard antibiotics (e.g., vancomycin).

- Resistance Studies : Serial passage assays under sub-MIC conditions evaluate resistance development.

Mechanism-of-action studies (e.g., membrane depolarization assays, β-galactosidase reporter systems) clarify target pathways .

Q. What computational strategies are effective for predicting the bioactivity and toxicity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use tools like Chemprop to train models on datasets of structurally related anilines with known bioactivity/toxicity. Input descriptors include ClogP, polar surface area, and H-bond donor/acceptor counts.

- Molecular Docking : Screen against bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with high docking scores.

- ADMET Prediction : SwissADME or ProTox-II predict pharmacokinetic profiles (e.g., CYP450 inhibition, hepatotoxicity).

Validate predictions with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.